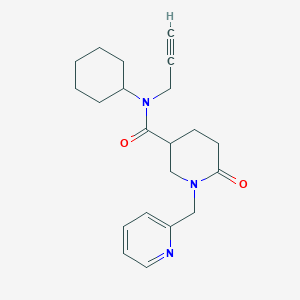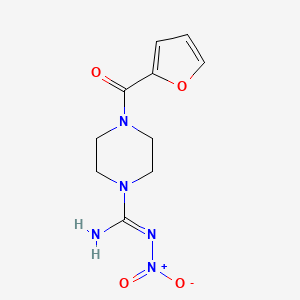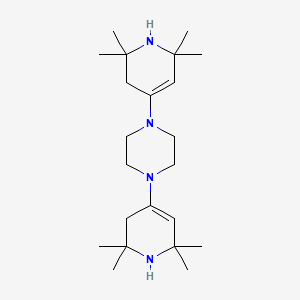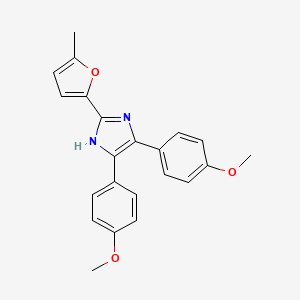
N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide
Overview
Description
N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential therapeutic effects in cancer treatment, particularly in targeting cancer cells with abnormal ribosome biogenesis.
Scientific Research Applications
N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic effects in cancer treatment. It has been shown to selectively target cancer cells with abnormal ribosome biogenesis, leading to cell death. N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has been tested in various cancer cell lines, including breast, ovarian, and pancreatic cancer, and has shown promising results in preclinical studies.
Mechanism of Action
N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. This leads to a decrease in ribosome biogenesis and a subsequent decrease in protein synthesis. Cancer cells with abnormal ribosome biogenesis are particularly sensitive to N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide, as they rely heavily on ribosome biogenesis for their survival.
Biochemical and Physiological Effects
N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This can lead to a decrease in tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is that it has shown promising results in preclinical studies, making it a viable option for further research. Another advantage is that it has a well-defined mechanism of action, making it easier to study. However, one limitation is that it may have off-target effects, which could complicate the interpretation of results. Another limitation is that it may not be effective in all cancer types, making it important to identify which cancer types are most sensitive to N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide.
Future Directions
There are several future directions for N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide research. One direction is to further investigate its potential therapeutic effects in cancer treatment, particularly in combination with other therapies. Another direction is to identify biomarkers that can predict which cancer types are most sensitive to N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide. Additionally, further research is needed to determine the optimal dosing and administration schedule for N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide in clinical trials. Finally, there is a need for the development of more specific inhibitors of RNA polymerase I transcription, which could lead to more effective and targeted cancer treatments.
Conclusion
N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is a small molecule inhibitor of RNA polymerase I transcription that has shown promising results in preclinical studies for its potential therapeutic effects in cancer treatment. It selectively targets cancer cells with abnormal ribosome biogenesis, leading to cell death. N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide has a well-defined mechanism of action and has been optimized for high yields and purity in laboratory experiments. While there are limitations to its use, such as off-target effects and potential ineffectiveness in certain cancer types, there are also many future directions for research that could lead to more effective and targeted cancer treatments.
properties
IUPAC Name |
N-cyclohexyl-6-oxo-N-prop-2-ynyl-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-2-14-24(19-9-4-3-5-10-19)21(26)17-11-12-20(25)23(15-17)16-18-8-6-7-13-22-18/h1,6-8,13,17,19H,3-5,9-12,14-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHWHUXSOHUECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(C1CCCCC1)C(=O)C2CCC(=O)N(C2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-6-oxo-N-2-propyn-1-yl-1-(2-pyridinylmethyl)-3-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3854291.png)
![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]butanamide](/img/structure/B3854299.png)
![1-[2-(2,6-diisopropylphenoxy)ethyl]pyrrolidine](/img/structure/B3854302.png)



![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B3854325.png)

![2-(2-adamantylamino)-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenol](/img/structure/B3854337.png)
![2-(4-methylphenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3854351.png)
![2-methoxy-3-nitro-4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B3854357.png)

![ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate](/img/structure/B3854377.png)
![N'-[4-(dipropylamino)benzylidene]-3-nitrobenzohydrazide](/img/structure/B3854381.png)